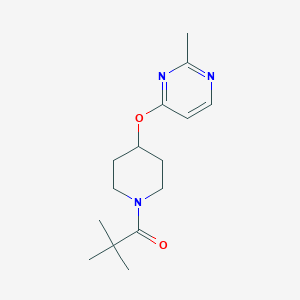![molecular formula C12H11FN4O4S B2668450 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine CAS No. 2418731-48-1](/img/structure/B2668450.png)
3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazine derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and proteins involved in the growth and survival of cancer cells, fungi, and bacteria. Physiologically, it has been shown to induce apoptosis in cancer cells and disrupt the cell membrane of fungi and bacteria, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine in lab experiments is its potential as a selective inhibitor of cancer cell growth, fungi, and bacteria. Additionally, it has potential as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine. One potential direction is the further study of its anticancer properties and its potential use in cancer therapy. Another direction is the study of its antifungal and antibacterial properties and its potential use in treating various infections. Additionally, further research can be done to explore its potential as a fluorescent probe for detecting metal ions and its use in other applications.
Métodos De Síntesis
The synthesis of 3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine has been achieved using different methods. One of the most common methods involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with methylamine followed by cyclization with 1,2-dichloroethane. Another method involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with thionyl chloride followed by reaction with methylamine and cyclization with 1,2-dichloroethane.
Aplicaciones Científicas De Investigación
3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties and has shown potential in treating various infections. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
3-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O4S/c1-8-3-4-11(16-15-8)17(2)12(18)9-5-10(7-14-6-9)21-22(13,19)20/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBZHDQYRLBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Methyl(6-methylpyridazin-3-yl)carbamoyl]pyridin-3-yl sulfurofluoridate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2668368.png)
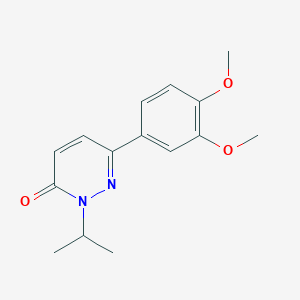

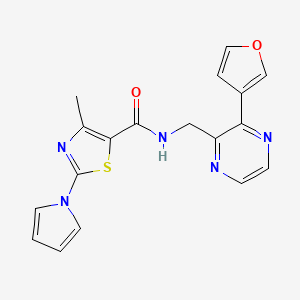
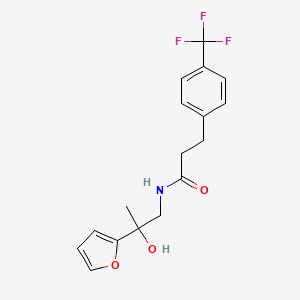

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)
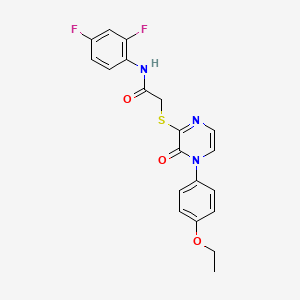
![N-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2668383.png)
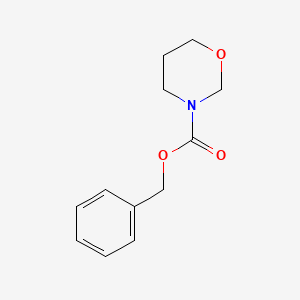
![5-{[3-(Morpholin-4-yl)propyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2668386.png)

